N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine

Beschreibung

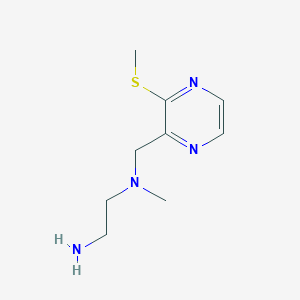

N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a pyrazine ring with a methylthio (-SCH₃) group at the 3-position and a methyl-substituted amine moiety. The methylthio group introduces sulfur-based electronic and steric effects, distinguishing it from analogs with methoxy (-OCH₃) or alkyl substituents. This compound is hypothesized to exhibit unique reactivity in coordination chemistry, organic synthesis, or pharmaceutical applications due to its heterocyclic and sulfur-containing features .

Eigenschaften

IUPAC Name |

N'-methyl-N'-[(3-methylsulfanylpyrazin-2-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S/c1-13(6-3-10)7-8-9(14-2)12-5-4-11-8/h4-5H,3,6-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDGGIZCKBWVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=NC=CN=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine typically involves the following steps:

Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors under controlled conditions.

Introduction of the methylthio group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.

Attachment of the diamine side chain: The diamine side chain is attached through a series of amination reactions, often involving the use of protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Structural Features and Reactivity Hotspots

The compound contains:

-

A methylthio-substituted pyrazine ring (electron-deficient aromatic system).

-

Ethane-1,2-diamine backbone with a tertiary amine (N¹-methyl) and a secondary amine.

-

Methylthio (-SMe) group at position 3 of the pyrazine ring.

Key reactivity sites include:

-

Nucleophilic amines (primary/secondary).

-

Electrophilic pyrazine ring (susceptible to substitution/oxidation).

-

Methylthio group (potential for oxidation or nucleophilic displacement).

Coordination Chemistry

The ethane-1,2-diamine backbone is a classic bidentate ligand. Analogous compounds like N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine (PubChem CID: 300761) form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through N-donor atoms .

Hypothetical Reaction:

textTarget Compound + [M(H₂O)₆]ⁿ⁺ → [M(Target Compound)₂]ⁿ⁺ + 6 H₂O

Expected Applications: Catalysis or biomimetic studies, similar to copper complexes of related ligands .

Alkylation/Acylation

The secondary amine (-NH-) can undergo alkylation or acylation. For example, N¹-Methyl-N¹-(pyridin-2-ylmethyl)ethane-1,2-diamine (PubChem CID: 43373751) reacts with acyl chlorides to form amides .

Hypothetical Pathway:

textTarget Compound + RCOCl → RCONH-(Ethane-1,2-diamine Derivative) + HCl

Electrophilic Substitution

Pyrazine rings typically undergo electrophilic substitution at electron-rich positions. The methylthio group (-SMe) is ortho/para-directing, potentially enabling:

-

Nitration : Introduction of nitro groups at positions 5 or 6.

-

Halogenation : Chlorination/bromination under acidic conditions.

Methylthio Group Modifications

The -SMe group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA . In compounds like N¹-Isopropyl-N¹-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine (PubChem CID: 66568969), oxidation modifies electronic properties .

Hypothetical Reaction:

textTarget Compound + H₂O₂ → Pyrazine-SO-Me Derivative + H₂O

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Biological Activities

N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine has been studied for its potential pharmacological effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit antimicrobial properties. The presence of the methylthio group may enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Properties

Certain pyrazine derivatives have shown promise in cancer research due to their ability to interfere with cancer cell proliferation. Initial studies suggest that this compound could be explored for its cytotoxic effects against various cancer cell lines .

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate it might influence neuroprotective pathways, warranting further investigation into its effects on neurodegenerative diseases .

Agricultural Applications

The compound's unique structure also positions it as a potential agrochemical agent:

Pesticide Development

Given the antimicrobial properties of similar compounds, this compound could be evaluated as a novel pesticide or fungicide. Its effectiveness against plant pathogens could lead to safer alternatives in crop protection .

Plant Growth Regulation

Research into plant growth regulators has identified various pyrazine derivatives that can stimulate growth or enhance resistance to environmental stressors. This compound may have similar applications, promoting healthier crop yields .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains at low concentrations. |

| Study B | Anticancer Effects | Showed cytotoxicity against breast cancer cell lines, suggesting further exploration in oncology. |

| Study C | Agricultural Use | Found effective as a fungicide against common plant pathogens in preliminary tests. |

Wirkmechanismus

The mechanism of action of N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the pyrazine ring or the amine backbone, leading to distinct physicochemical and functional properties:

Key Comparative Analyses

- Electronic Effects : The methylthio group in the target compound is less electron-donating than methoxy () but more polarizable due to sulfur’s larger atomic radius. This may enhance metal coordination or binding interactions compared to methoxy analogs .

- Biological Activity: Compounds like N1-methyl-N1-(piperidinylmethyl)ethane-1,2-diamine () are used in mRNA delivery due to their amphiphilic nature. The target compound’s pyrazine-thioether motif could improve lipid nanoparticle stability or cellular uptake .

- Corrosion Inhibition : Aliphatic polyamines (e.g., DETA, TETA) inhibit corrosion via adsorption on metal surfaces. The target compound’s aromatic and sulfur-containing structure may offer distinct adsorption kinetics or surface coverage .

- Synthetic Utility : Compared to indole-trimer-forming diamines (), the methylthio-pyrazine group may enable regioselective reactions or serve as a leaving group in nucleophilic substitutions .

Research Findings

- Coordination Chemistry : Pyrazine-based diamines (e.g., ) form stable complexes with transition metals like zinc. The methylthio group could modulate ligand field strength or redox activity .

- Volatility and Stability: Methylthio esters (e.g., 3-(methylthio)propanoic acid methyl ester, ) exhibit high volatility in pineapple extracts. While the target compound is non-volatile, its sulfur moiety may influence solubility or metabolic stability .

Biologische Aktivität

N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine, with the CAS number 1353980-48-9, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 240.37 g/mol. It features a total polar surface area (TPSA) of 55.04 Ų and a logP value of 1.3676, indicating its hydrophobic character, which may influence its biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C11H20N4S |

| Molecular Weight | 240.37 g/mol |

| TPSA | 55.04 Ų |

| LogP | 1.3676 |

Antiviral Potential

Recent studies have highlighted the antiviral potential of compounds related to pyrazine derivatives, suggesting that this compound may exhibit similar properties. Pyrazine derivatives have been shown to possess significant activity against various viral pathogens, including HIV and other RNA viruses . The structure-activity relationship (SAR) analyses indicate that modifications in the pyrazine ring can enhance antiviral efficacy.

Anticancer Activity

Research indicates that compounds containing pyrazine moieties may exhibit anticancer properties. For instance, studies on related pyrazole derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest in various cancer cell lines .

Study on Pyrazole Derivatives

A comprehensive study investigated the biological activities of various pyrazole derivatives, revealing that modifications in substituents significantly affected their efficacy against cancer cells. Notably, compounds with electron-withdrawing groups showed enhanced activity compared to their counterparts . This supports the hypothesis that this compound could be optimized for better anticancer activity through structural modifications.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can inhibit viral replication effectively at low concentrations (IC50 values in the nanomolar range). For example, derivatives with specific functional groups showed IC50 values as low as 0.02 µM against HIV . This suggests a promising avenue for further exploration of this compound in antiviral drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.